3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride
CAS No.: 1220035-39-1
Cat. No.: VC3401370
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220035-39-1 |
---|---|
Molecular Formula | C9H14ClN3O |
Molecular Weight | 215.68 g/mol |
IUPAC Name | 3-amino-N-(pyridin-2-ylmethyl)propanamide;hydrochloride |
Standard InChI | InChI=1S/C9H13N3O.ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;/h1-3,6H,4-5,7,10H2,(H,12,13);1H |
Standard InChI Key | JXFDSRCFRUKWRI-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CNC(=O)CCN.Cl |
Canonical SMILES | C1=CC=NC(=C1)CNC(=O)CCN.Cl |
Introduction
Chemical Identity and Properties
Basic Information
3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride is a chemical compound characterized by its amino-functionalized structure and pyridine ring. The compound is identified by several key parameters that define its chemical identity.
Table 1. Chemical Identification Data
Parameter | Value |
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CAS Number | 1220035-39-1 |
PubChem CID | 56832233 |
Molecular Formula | C9H13N3O·HCl |
Molecular Weight | 215.68 g/mol |
Parent Compound | 3-Amino-N-(pyridin-2-ylmethyl)propanamide (CID 16781697) |
The compound consists of a 3-aminopropanamide group linked to a 2-pyridinylmethyl moiety, with the amino group protonated by hydrochloride to form the salt version of the molecule . This salt formation significantly affects its physical properties, particularly its solubility in various solvents compared to its free base form.
Structural Characteristics
The molecular structure of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride includes several key functional groups that contribute to its chemical behavior:
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A pyridine ring that serves as an aromatic heterocycle
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A methyl linker connecting the pyridine ring to the amide group
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An amide bond (N-(2-pyridinylmethyl)propanamide)
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A primary amine group (3-amino)
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A chloride counter-ion forming the hydrochloride salt
These structural elements contribute to the compound's chemical reactivity, solubility profile, and potential biological interactions .
Physical Properties and Characterization
Physical State and Appearance
Based on similar compounds in this class, 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride typically exists as a crystalline solid at room temperature. Most aminopropanamide hydrochloride derivatives appear as white to off-white powders with varying degrees of hygroscopicity.
Solubility Profile
The hydrochloride salt formation significantly enhances the water solubility of this compound compared to its free base form. Like other amino-functionalized compounds with hydrochloride salt formations, it likely exhibits:
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High solubility in water
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Moderate solubility in polar protic solvents (methanol, ethanol)
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Limited solubility in less polar organic solvents
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Poor solubility in non-polar solvents
This solubility profile makes it suitable for various aqueous-based applications in research settings.
Comparison with Structurally Related Compounds
Structural Analogs
Several structurally related compounds appear in chemical databases and literature, providing valuable context for understanding the properties of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride.
Table 2. Comparison with Structurally Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride | C9H13N3O·HCl | 215.68 g/mol | Reference compound |
2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride | C15H18ClN3O | 291.78 g/mol | Contains phenyl group; pyridine at 3-position |
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride | C9H13N3O·HCl | 215.68 g/mol | Methyl group on pyridine; different connectivity |
2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride | C9H14ClN3O | 215.68 g/mol | Amino group at 2-position; pyridine at 3-position |
The 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride has a significantly higher molecular weight due to the addition of a phenyl group to its structure . This phenyl group introduces additional hydrophobicity and potential for π-π interactions that may affect its solubility and binding properties compared to the title compound.
The (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride shares a similar molecular weight but differs in the position of the amino group and the substitution pattern on the pyridine ring . These positional isomers often exhibit different chemical behaviors despite their similar compositions.
Structure-Activity Considerations
The positioning of functional groups in these related compounds can significantly impact their chemical and potential biological properties:
These structural variations have important implications for the potential applications and reactivity of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride in various chemical contexts.
Analytical Characterization
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the pyridine ring protons, methylene groups, and amine protons
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13C NMR would confirm the carbon skeleton, including the carbonyl carbon of the amide
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Mass Spectrometry:
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Expected molecular ion peak at m/z corresponding to the free base (179.10 calculated for C9H13N3O)
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Fragmentation pattern likely showing loss of amino group and cleavage of the amide bond
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Infrared Spectroscopy:
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Strong bands for N-H stretching (amine and amide)
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Characteristic C=O stretching of the amide group
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Aromatic C=N and C=C stretching from the pyridine ring
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography coupled with Mass Spectrometry (GC-MS) can be employed for purity assessment and identification of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride, with expected retention times dependent on the specific analytical conditions employed.
Current Research Status
Research Gaps
Several areas remain underexplored regarding 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride:
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Comprehensive physical property characterization
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Detailed structural analysis through crystallography
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Systematic evaluation of chemical reactivity
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Assessment of potential biological activities
These research gaps represent opportunities for further investigation and development of knowledge about this compound.
Future Research Directions
Future research on 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride might focus on:
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Development of efficient and scalable synthetic routes
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Evaluation of its potential as a building block for pharmaceutically relevant compounds
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Investigation of its coordination chemistry with various metals
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Exploration of structure-activity relationships through systematic modification
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